4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common synthetic route includes the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and antifungal effects. The pyridine moiety can also enhance the compound’s binding affinity to its targets, increasing its overall efficacy .
Comparison with Similar Compounds
4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine can be compared with other oxadiazole derivatives, such as:
4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol: This compound has a phenol group instead of a pyridine ring, which can alter its biological activity and chemical reactivity.
1,2,4-oxadiazole derivatives with trifluoromethyl groups: These compounds exhibit different biological activities and are often used as pesticides.
The unique combination of the oxadiazole ring and the pyridine moiety in this compound makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
5-(2-cyclopentylethyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-11(3-1)5-6-13-16-14(17-18-13)12-7-9-15-10-8-12/h7-11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCJAMRKMQGARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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